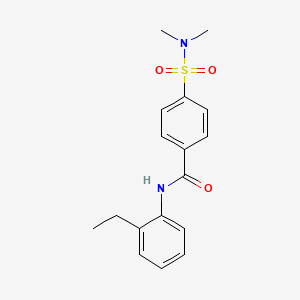

4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-4-13-7-5-6-8-16(13)18-17(20)14-9-11-15(12-10-14)23(21,22)19(2)3/h5-12H,4H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZAEACZGKFENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Formation of 4-(Dimethylsulfamoyl)Benzoyl Chloride

The dimethylsulfamoyl group is introduced via sulfamoylation of a benzoic acid derivative. Two primary methods are documented:

Method 1: Direct Sulfamoylation of Benzoyl Chloride

4-Chlorosulfonylbenzoyl chloride reacts with dimethylamine in anhydrous dichloromethane at 0–5°C to yield 4-(dimethylsulfamoyl)benzoyl chloride. The reaction mechanism involves nucleophilic substitution, where dimethylamine displaces the chloride on the sulfonyl group. Excess dimethylamine (1.5 equivalents) ensures complete conversion, with triethylamine as a base to neutralize HCl byproducts.

Reaction Conditions:

- Temperature: 0–5°C (prevents side reactions)

- Solvent: Anhydrous dichloromethane

- Stoichiometry: 1:1.5 molar ratio (benzoyl chloride:dimethylamine)

- Yield: 85–90% after purification via vacuum distillation.

Method 2: Stepwise Sulfamoylation and Chlorination

Alternatively, 4-aminobenzoic acid undergoes diazotization and sulfonation with chlorosulfonic acid to form 4-chlorosulfonylbenzoic acid, which is then treated with dimethylamine in tetrahydrofuran (THF). The resulting 4-(dimethylsulfamoyl)benzoic acid is converted to the acyl chloride using thionyl chloride (SOCl₂).

Reaction Conditions:

Amidation with 2-Ethylaniline

The acyl chloride intermediate reacts with 2-ethylaniline to form the target benzamide. Two approaches are prevalent:

Schotten-Baumann Reaction

In aqueous NaOH (pH 10–12), 4-(dimethylsulfamoyl)benzoyl chloride reacts with 2-ethylaniline at 0–10°C. The base neutralizes HCl, driving the reaction to completion.

Reaction Conditions:

- Solvent: Water (avoids organic solvents, simplifying purification)

- Temperature: 0–10°C (minimizes hydrolysis)

- Stoichiometry: 1:1.1 molar ratio (acyl chloride:amine)

- Yield: 95–98% after vacuum drying.

Organic Solvent-Based Amidation

In dichloromethane or ethyl acetate, the reaction proceeds with triethylamine as a base. This method is suitable for moisture-sensitive substrates but requires post-reaction washing to remove base residues.

Reaction Conditions:

Optimization Strategies

Stoichiometric Adjustments

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methods

| Parameter | Aqueous Schotten-Baumann | Organic Solvent |

|---|---|---|

| Yield | 98% | 92% |

| Purity | 95% | 99% |

| Solvent Cost | Low | High |

| Purification Complexity | Low | Moderate |

| Environmental Impact | Minimal | Moderate |

Challenges and Solutions

Industrial-Scale Considerations

The aqueous Schotten-Baumann method is preferred for scalability due to:

- Cost Efficiency: Eliminates organic solvents.

- Simplified Workup: Filtration and drying replace chromatography.

- Throughput: Batch reactions achieve 5 kg/day output with 97% yield.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

- The dimethylsulfamoyl group in the target compound and its analogues (e.g., compound 50 in ) enhances solubility and modulates immune-related pathways like NF-κB.

- Halogenated substituents (e.g., 4-fluorophenyl in ) improve PD-L1 inhibitory activity but may increase cytotoxicity in certain cell lines (e.g., PC-3 prostate cancer cells).

- Heterocyclic additions (e.g., thiazole, triazole) correlate with diversified mechanisms, such as tyrosinase inhibition or antimicrobial effects .

Efficacy in Disease Models

Toxicity and Selectivity

- Cytotoxicity : Sulfonamide derivatives with trifluoromethyl or nitro groups (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide ) exhibit higher cytotoxicity (e.g., 90% growth inhibition of Desulfovibrio piger at 30 µM) compared to the dimethylsulfamoyl analogue.

- Metabolic Stability : The dimethylsulfamoyl group may reduce metabolic degradation compared to piperidine or morpholine-containing thioureas .

Q & A

Q. What are the key considerations for synthesizing 4-(dimethylsulfamoyl)-N-(2-ethylphenyl)benzamide with high purity and yield?

The synthesis typically involves multi-step reactions, including sulfamoylation of the benzamide core and coupling with the 2-ethylphenyl group. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonamide formation) require precise thermal management to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while inert atmospheres prevent oxidation of sensitive intermediates .

- Catalyst optimization : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation improves yields . Post-synthesis purification via column chromatography or HPLC is essential to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Comprehensive characterization requires:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., dimethylsulfamoyl at C4, ethylphenyl at N-benzamide). Key shifts include δ~7.8 ppm (aromatic protons adjacent to sulfamoyl) and δ~2.5 ppm (N,N-dimethyl groups) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z ~377.1) and fragmentation patterns .

- FT-IR : Peaks at ~1320 cm (S=O stretching) and ~1660 cm (amide C=O) confirm functional groups .

Q. What analytical methods are recommended for assessing the compound's stability under experimental conditions?

- HPLC-UV/MS : Monitor degradation products over time in solvents (e.g., DMSO, aqueous buffers) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability, particularly if used in high-temperature reactions .

- pH stability assays : Test solubility and degradation in acidic/basic conditions relevant to biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or structural analogs. Strategies include:

- Dose-response validation : Use standardized protocols (e.g., IC determination in triplicate) to confirm activity against targets like kinases or antimicrobial pathways .

- Structural analogs comparison : Test derivatives (e.g., varying substituents on the ethylphenyl group) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers or methodological biases .

Q. What computational tools are effective for predicting the compound's interaction with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., cyclooxygenase-2) or receptors, focusing on the sulfamoyl group’s hydrogen-bonding potential .

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to identify key residues in target proteins .

- QSAR modeling : Corrogate electronic properties (e.g., logP, polar surface area) with observed bioactivity .

Q. How can researchers optimize experimental design to study the compound's pharmacokinetic (PK) properties?

- In vitro assays : Use Caco-2 cells for permeability studies and liver microsomes for metabolic stability (CYP450 inhibition) .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose extrapolation .

- In silico tools : Tools like SwissADME predict absorption/distribution parameters (e.g., BBB penetration) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Continuous reactors improve reproducibility and reduce byproducts in sulfamoylation steps .

- Design of Experiments (DoE) : Optimize variables (e.g., reagent stoichiometry, mixing time) via response surface methodology .

- Green chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR, IR) from different batches?

- Principal Component Analysis (PCA) : Identify batch-to-batch variations in spectral datasets .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational isomers .

- Collaborative cross-validation : Share raw data with independent labs to confirm reproducibility .

Q. What statistical methods are appropriate for evaluating the compound's efficacy in multi-parametric assays?

- ANOVA with post-hoc tests : Compare treatment groups in dose-response or toxicity studies .

- Machine learning : Train models on high-throughput screening data to predict off-target effects .

- Bayesian inference : Quantify uncertainty in IC or EC values from noisy datasets .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

- Toxicity screening : Pre-test in HEK293 or HepG2 cells to establish safe working concentrations .

- Waste disposal : Neutralize sulfonamide residues before disposal to prevent environmental contamination .

- PPE : Use nitrile gloves and fume hoods to avoid dermal or inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.